REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH:3]([OH:7])[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:15](O)[CH3:16]>>[F:1][C:2]([F:9])([F:8])[CH:3]([OH:7])[C:4]([O:6][CH2:15][CH3:16])=[O:5]
|
Name
|
crude product
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)O)(F)F
|
Name
|
|
Quantity
|
19.6 mg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
by stirring for 43 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid itself
|
Type
|
DISTILLATION
|
Details
|
was subjected to a vacuum distillation (52° C./3,500 Pa)
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OCC)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |